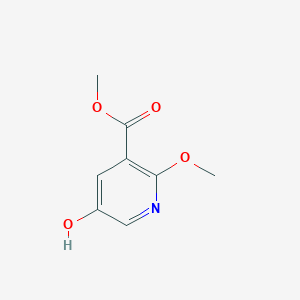![molecular formula C8H16ClNO B2787408 3,4,4a,5,6,7,8,8a-Octahydro-1H-pyrano[4,3-c]pyridine;hydrochloride CAS No. 2445784-89-2](/img/structure/B2787408.png)
3,4,4a,5,6,7,8,8a-Octahydro-1H-pyrano[4,3-c]pyridine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,4a,5,6,7,8,8a-Octahydro-1H-pyrano[4,3-c]pyridine;hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a heterocyclic organic compound that is synthesized through a specific method. In
Wirkmechanismus
The mechanism of action of 3,4,4a,5,6,7,8,8a-Octahydro-1H-pyrano[4,3-c]pyridine;hydrochloride is not fully understood, but research suggests that it may interact with specific receptors in the brain and other tissues. This interaction may result in changes to cellular signaling pathways, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
Research has shown that this compound has a range of biochemical and physiological effects. These effects include inhibition of cancer cell growth, modulation of neurotransmitter release in the brain, and potential anti-inflammatory effects. Further research is needed to fully understand the mechanisms underlying these effects.
Vorteile Und Einschränkungen Für Laborexperimente
The synthesis method for 3,4,4a,5,6,7,8,8a-Octahydro-1H-pyrano[4,3-c]pyridine;hydrochloride has been optimized for high yield and purity, making it suitable for use in lab experiments. Additionally, the compound has shown potential activity against cancer cells and neurological disorders, making it a promising candidate for further research. However, the compound's mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.
Zukünftige Richtungen
There are several potential future directions for research on 3,4,4a,5,6,7,8,8a-Octahydro-1H-pyrano[4,3-c]pyridine;hydrochloride. One potential avenue is further exploration of its activity against cancer cells, with a focus on identifying specific mechanisms of action and potential therapeutic applications. Additionally, research into the compound's potential use as a treatment for neurological disorders such as Alzheimer's disease could be a promising area of investigation. Finally, further optimization of the synthesis method could lead to increased yield and purity, making the compound more accessible for research purposes.
Synthesemethoden
3,4,4a,5,6,7,8,8a-Octahydro-1H-pyrano[4,3-c]pyridine;hydrochloride is synthesized through a specific method that involves the reaction of a pyridine derivative with a cyclic ketone. The reaction is catalyzed by an acid, typically hydrochloric acid, and results in the formation of the desired compound. This synthesis method has been optimized for high yield and purity, making it suitable for research purposes.
Wissenschaftliche Forschungsanwendungen
3,4,4a,5,6,7,8,8a-Octahydro-1H-pyrano[4,3-c]pyridine;hydrochloride has potential applications in scientific research due to its unique chemical properties. This compound has been shown to have activity against certain types of cancer cells, making it a potential candidate for cancer research. Additionally, its ability to interact with specific receptors in the brain has led to research into its potential use as a treatment for neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-1H-pyrano[4,3-c]pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-3-9-5-7-2-4-10-6-8(1)7;/h7-9H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUHJLFQIRFZCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1COCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

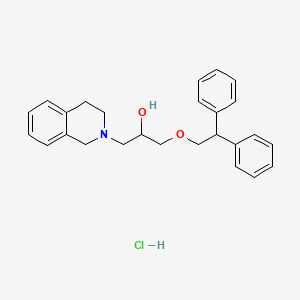
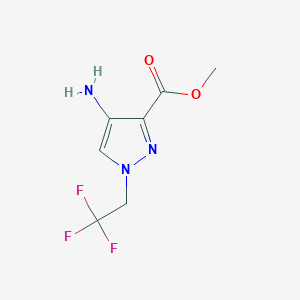
![3-(2-methoxyphenyl)-2,5-dimethyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2787330.png)

![N-{2-[(2-carbamoylethyl)carbamoyl]phenyl}-6-chloropyridine-2-carboxamide](/img/structure/B2787332.png)
![N-(3-acetylphenyl)-2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2787335.png)
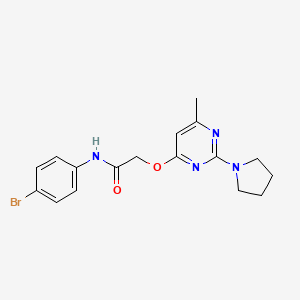

![2-[1-[[2-(Difluoromethoxy)phenyl]methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2787343.png)
![2-(3-chlorophenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2787344.png)
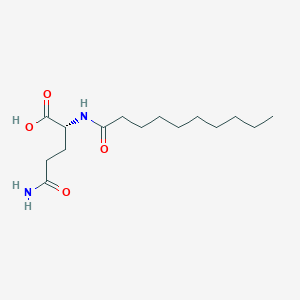
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2787346.png)

